molecular formula C7H6NaO4+ B022357 Sodium gentisate CAS No. 4955-90-2

Sodium gentisate

Cat. No. B022357
CAS RN: 4955-90-2
M. Wt: 176.1 g/mol
InChI Key: MOIJZWWOFOQFMH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium gentisate involves several steps, including the interaction of gentisic acid with sodium. Regulska et al. (2014) performed DFT calculations and synthesized sodium gentisate, revealing the composition and structure of the compound through elemental and thermogravimetric analyses (Regulska et al., 2014). Another approach for generating gentisyl alcohol-type natural products, which are structurally related to sodium gentisate, utilized selective phenol monohydroxymethylation/monochlorination, showcasing an efficient, atom- and step-economical synthesis process without the need for protecting groups (Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of sodium gentisate was detailed through spectroscopic (FT-IR, FT-Raman) studies, highlighting the effect of sodium on the electronic charge distribution of the ligand. Theoretical geometrical parameters and atomic charge distribution were discussed, giving insight into the molecular configuration of sodium gentisate and its metal complexes (Regulska et al., 2014).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of sodium gentisate have shown its involvement in various biochemical processes. For example, its role as a transporter in microbial degradation of aromatic compounds was characterized, highlighting its specificity and the impact of pH on its activity (Xu et al., 2012). Moreover, the oxidation reaction of gentisic acid, closely related to sodium gentisate, was studied, revealing a unique absorbance peak indicating potential for analytical applications (Hosokawa et al., 2020).

Scientific Research Applications

  • Synthetic Biology and Biotechnology

    • Sodium gentisate, also known as gentisate, has been used in the field of synthetic biology and biotechnology .
    • Gentisate displays high antiradical and antioxidant activities and is an important intermediate that can be used as a precursor for drugs .
    • A plasmid-free biosynthetic pathway of gentisate was constructed by connecting the endogenous degradation pathway from 3-hydroxybenzoate in Pseudomonas .
    • The production of gentisate reached 365 mg/L from 3-HBA via blocking gentisate conversion and enhancing the gentisate precursors supply through the overexpression of the rate-limiting step .
    • This could lead to the production of a series of bioactive compounds by constructing synthetic pathways in conventional Pseudomonas to establish a cell factory .
  • Applied Microbiology

    • Gentisate 1,2-dioxygenase (GDO) from Pseudarthrobacter phenanthrenivorans Sphe3 has been studied in the field of applied microbiology .
    • The aim of this study was the biochemical and kinetic characterization of the GDO and the development of a nanobiocatalyst by its immobilization on Ni 2+ -functionalized Fe 3 O 4 -polydopamine magnetic nanoparticles .
    • The nanoparticles showed a high purification efficiency of GDO from crude cell lysates with a maximum activity recovery of 97% .
    • Both free and immobilized GDO exhibited Michaelis–Menten kinetics with K m values of 25.9 ± 4.4 and 82.5 ± 14.2 μM and V max values of 1.2 ± 0.1 and 0.03 ± 0.002 mM·s −1, respectively .
    • The thermal stability of the immobilized GDO was enhanced at 30 °C, 40 °C, and 50 °C, compared to the free GDO .
  • Pharmaceutical Preparations

    • Sodium gentisate, as a hydroquinone, is readily oxidised and is used as an antioxidant excipient in some pharmaceutical preparations .
    • It is used to prevent oxidation in pharmaceuticals, which can lead to the degradation of the active ingredient and reduce the effectiveness of the medication .
    • The specific methods of application or experimental procedures would depend on the formulation of the specific pharmaceutical preparation .
  • Mass Spectrometry

    • Sodium gentisate is used as a sample matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
    • In this application, a sample is mixed with a large excess of the matrix. The matrix absorbs energy from the laser and helps to ionize the sample .
    • This technique is particularly useful for the analysis of large biomolecules such as proteins and peptides .

properties

IUPAC Name

sodium;2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJZWWOFOQFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

490-79-9 (Parent)
Record name Sodium gentisate [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0063656
Record name Sodium gentisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium gentisate

CAS RN

4955-90-2, 106120-03-0
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium gentisate
Source EPA DSSTox
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Record name Sodium gentisate
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Record name SODIUM GENTISATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
MJH Smith - Journal of Pharmacy and Pharmacology, 1950 - academic.oup.com
… Sodium gentisate may (be administered orally as cachets or tablets or by intramuscular … The ultraviolet spectra of aqueous solutions of sodium gentisate show a maximum at 3200A and …
Number of citations: 7 academic.oup.com
K Meyer, C Ragan - Science, 1948 - science.org
… In summary, sodium gentisate appears to exert antirheumatic activity equal to, or greater than, that of salicylate. It is suggested that the antirheumatic action of salicylate is due to its …
Number of citations: 84 www.science.org
LE SCHAEFER, IRAA RASHKOFF, RS MEGIBOW - Circulation, 1950 - Am Heart Assoc
… The present report details observations on the effects of sodium gentisate in the treatment of five patients suffering from acute rheumatic fever. In an attempt to evaluate the usefulness of …
Number of citations: 18 www.ahajournals.org
EF ROSENBERG, DA KREVSKY… - Annals of Internal …, 1952 - acpjournals.org
… sodium gentisate was not superior in efficacy to salicylates, it was equally effective. They found sodium gentisate less … recently reported that the analgesic potency of sodium gentisate is "…
Number of citations: 17 www.acpjournals.org
BW Meade, MJH Smith - Journal of Clinical Pathology, 1951 - ncbi.nlm.nih.gov
… to the concentration of sodium gentisate up to 12 mg./100 ml. in the plasma and diluted urine, and the method gave a recovery of 96% of added sodium gentisate from plasma or urine. …
Number of citations: 3 www.ncbi.nlm.nih.gov
G Sandler - BMJ Military Health, 1957 - scholar.archive.org
… with the use of sodium gentisate than with either aspirin or sodium … Other advantages are claimed for sodium gentisate, although … It would thus appear that sodium gentisate is the drug of …
Number of citations: 1 scholar.archive.org
W Heymann, C Gilkey, M Salehar… - The Journal of …, 1950 - translationalres.com
… Sodium gentisate hence was included in this study, … of sodium gentisate per 100 grams of bod3 weight. They had had … The commercial product was used in six, and sodium gentisate …
Number of citations: 1 www.translationalres.com
J Spizizen, JC Kenney, B Hampil - Journal of Bacteriology, 1951 - Am Soc Microbiol
… A study of the effects of sodium salicylate and sodium gentisate on the multiplication of phageT2r+ and on the growth of uninfected cells illustrates the applicability of themethod …
Number of citations: 30 journals.asm.org
RC Batterman, EM Sommer - Proceedings of the Society for …, 1953 - journals.sagepub.com
… given 300 mg of sodium gentisate or sodium salicylate orally 3 … the administration of sodium gentisate or sodium salicylate in … acid when the sodium gentisate was administered alone. Of …
Number of citations: 18 journals.sagepub.com
L Nanninga, B Bink - Nature, 1951 - nature.com
… Determination of Sodium Gentisate by Chromatography and Fluorescence THE determination of sodium gentisate (2 - 5 dihydroxybenzoate) _in urine is important because of …
Number of citations: 8 www.nature.com

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